(Cyclopropylsulfonyl)valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylsulfonyl)valine is a compound that combines the structural features of cyclopropylsulfonyl and valine. Valine is one of the essential amino acids, playing a crucial role in protein synthesis and various metabolic processes. The addition of a cyclopropylsulfonyl group to valine can modify its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylsulfonyl)valine typically involves the reaction of valine with cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Microbial preparation methods, such as the use of genetically engineered bacteria, can also be employed to produce valine derivatives with high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylsulfonyl)valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyclopropyl ring can be reduced under specific conditions.
Substitution: The amino group of valine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced cyclopropyl compounds, and various substituted valine derivatives .
Scientific Research Applications
(Cyclopropylsulfonyl)valine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a chiral intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (Cyclopropylsulfonyl)valine involves its interaction with various molecular targets and pathways. The cyclopropylsulfonyl group can enhance the compound’s binding affinity to specific enzymes and receptors, thereby modulating their activity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylsulfonyl)alanine
- (Cyclopropylsulfonyl)isoleucine
- (Cyclopropylsulfonyl)leucine
Uniqueness
(Cyclopropylsulfonyl)valine is unique due to its specific combination of the cyclopropylsulfonyl group and valine. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C8H15NO4S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-(cyclopropylsulfonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(2)7(8(10)11)9-14(12,13)6-3-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
JKFDDZQXZDSCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.